(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a synthetic organic compound classified within the benzofuran family. Benzofurans are recognized for their diverse biological activities, making them subjects of interest in medicinal chemistry and pharmacology. This particular compound has been investigated for its potential therapeutic applications, including antimicrobial and anticancer properties .
The compound's information can be sourced from various chemical databases, including PubChem and BenchChem, which provide details on its synthesis and biological activities. The compound's CAS number is 929433-39-6, and it is characterized by a molecular formula of C23H26N2O4S and a molecular weight of approximately 410.53 g/mol .
This compound falls under the category of heterocyclic compounds, specifically as a substituted benzofuran. It is also categorized based on its functional groups, which include a hydroxy group, piperazine moiety, and a thiophene derivative, contributing to its potential pharmacological effects.
The synthesis of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one typically involves several key steps:
Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity during synthesis. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed for purification and analysis of the final product.
The compound has a calculated InChI string: InChI=1S/C23H26N2O4S/c1-3-24-10-12-25(13-11-24)15-19-20(26)9-8-18-22(27)21(29-23(18)19)14-16-4-6-17(28-2)7-5-16/h4-9,14,26H,3,10-13,15H2,1-2H3/b21-14-[1].
The compound is expected to participate in various chemical reactions pertinent to its functional groups. Notably:
These reactions are often facilitated by catalysts or specific reaction conditions that promote selectivity and yield.
The mechanism of action for (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one likely involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds within this class may exhibit significant biological activity due to their structural diversity and ability to interact with multiple targets.
While specific physical properties like density and boiling point are often not disclosed for research compounds, general characteristics may include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups such as hydroxy and piperazine.
Relevant data includes:
(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((3-methylthiophen-2-y)methylene)benzofuran-3(2H)-one has several potential applications:
This compound represents a promising area for further research into its therapeutic applications and synthesis optimization methods, reflecting ongoing interests in benzofuran derivatives within medicinal chemistry.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8